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An In-depth Technical Guide on the Historical and Practical Aspects of α-Amino Acid N-

Carboxyanhydrides (NCAs) in Polypeptide Synthesis

For over a century, Leuchs' anhydrides, more formally known as α-amino acid N-

carboxyanhydrides (NCAs), have been indispensable reagents in the synthesis of

polypeptides. From their initial discovery in the early 20th century to their current role in the

development of advanced biomaterials and therapeutics, NCAs have provided a powerful and

versatile tool for constructing complex peptide structures. This technical guide delves into the

historical context of their discovery, outlines the fundamental synthetic methodologies, and

presents a timeline of key developments that have cemented their importance in peptide

science.

The Genesis of a Versatile Reagent: A Historical
Overview
The story of Leuchs' anhydrides begins in the laboratory of German chemist Hermann Leuchs.

In a series of publications from 1906 to 1908, Leuchs reported the synthesis and

polymerization of these novel heterocyclic compounds.[1][2][3][4][5] His initial work was not

directly aimed at peptide synthesis but rather at the purification of N-alkoxycarbonyl amino acid

chlorides through distillation.[1] During these experiments, he observed the formation of

crystalline compounds that readily polymerized upon heating, releasing carbon dioxide. These

compounds were the N-carboxyanhydrides.
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Initially, the primary application of NCAs was in the stepwise synthesis of peptides.[1][3][5]

However, their propensity for ring-opening polymerization (ROP) soon became the focus of

intense research, offering a pathway to high-molecular-weight polypeptides.[1][2][3][4][5] This

method proved to be a significant advancement over the often tedious and low-yielding

solution-phase peptide synthesis techniques of the time.

The historical development of Leuchs' anhydrides can be visualized as a progression of key

discoveries and advancements that expanded their utility and addressed their initial limitations.
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Early Discoveries (1906-1920s)

Methodological Advancements (1920s-1950s)

Mechanistic Understanding and Controlled Polymerization (1950s-1990s)

Modern Era and Advanced Applications (2000s-Present)

1906-1908: Hermann Leuchs discovers and synthesizes NCAs while purifying N-alkoxycarbonyl amino acid chlorides.

Initial applications in stepwise peptide synthesis and observation of ring-opening polymerization (ROP).

1920s: Wessely and coworkers conduct systematic investigations into NCA synthesis.

1950s: The Fuchs-Farthing method using phosgene is developed, becoming a more general and widely used synthetic route.

Elucidation of the two primary ROP mechanisms: Normal Amine Mechanism (NAM) and Activated Monomer Mechanism (AMM).

Late 1990s: Deming reports the first 'living' polymerization of NCAs using organometallic initiators (e.g., Co(0), Ni(0)), enabling precise control over polypeptide length and architecture.

Development of more robust and user-friendly polymerization techniques, including open-vessel and accelerated methods.

Widespread use in the synthesis of complex polypeptide architectures, block copolymers, and functional biomaterials for drug delivery and tissue engineering.

Click to download full resolution via product page

Figure 1: A timeline of key milestones in the history of Leuchs' anhydrides.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15196800?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15196800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Leuchs' Anhydrides: Key
Methodologies
Two primary methods have dominated the synthesis of NCAs since their discovery: the original

Leuchs method and the more versatile Fuchs-Farthing method.

The Leuchs Method
The initial synthesis developed by Leuchs involves the intramolecular cyclization of an N-

alkoxycarbonyl-α-amino acid chloride.[6] This is typically achieved by heating the starting

material under vacuum.

Experimental Protocol: Leuchs Method (General Procedure)

Preparation of N-alkoxycarbonyl-α-amino acid: The desired α-amino acid is reacted with an

alkyl chloroformate (e.g., ethyl chloroformate or methyl chloroformate) in the presence of a

base to yield the N-protected amino acid.

Formation of the acid chloride: The N-alkoxycarbonyl-α-amino acid is then treated with a

chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to

form the corresponding acid chloride.

Cyclization: The N-alkoxycarbonyl-α-amino acid chloride is carefully heated under high

vacuum (typically 50-70 °C).[7] The cyclization reaction proceeds with the elimination of an

alkyl chloride to yield the solid NCA.

Purification: The crude NCA is typically purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexane).

While historically significant, the Leuchs method is often limited by the harsh conditions

required for cyclization, which can lead to decomposition of sensitive NCAs.[7]

The Fuchs-Farthing Method
A more general and widely adopted method for NCA synthesis was developed by Fuchs and

Farthing.[6][8] This procedure involves the direct reaction of a free α-amino acid with phosgene

(COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene.[8]
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Experimental Protocol: Fuchs-Farthing Method (General Procedure using Triphosgene)

Suspension of Amino Acid: The desired α-amino acid is suspended in an anhydrous aprotic

solvent (e.g., tetrahydrofuran (THF) or ethyl acetate) under an inert atmosphere (e.g.,

nitrogen or argon).

Addition of Phosgene Equivalent: A solution of triphosgene (bis(trichloromethyl) carbonate) in

the same anhydrous solvent is added dropwise to the amino acid suspension at a controlled

temperature (often 40-60 °C).

Reaction Monitoring: The reaction is monitored for the dissolution of the amino acid and the

evolution of hydrogen chloride and carbon dioxide gas. The reaction is typically complete

within a few hours.

Work-up and Purification: The reaction mixture is cooled, and any insoluble byproducts are

removed by filtration. The solvent is removed under reduced pressure, and the crude NCA is

purified by recrystallization.

The Fuchs-Farthing method is generally preferred due to its milder reaction conditions and

broader substrate scope.

Ring-Opening Polymerization of NCAs: Crafting
Polypeptides
The utility of NCAs in peptide science lies in their ability to undergo ring-opening polymerization

to form polypeptides. This process can be initiated by a variety of nucleophiles and bases, and

the mechanism of polymerization significantly influences the properties of the resulting

polypeptide.

Polymerization Mechanisms
Two primary mechanisms govern the ROP of NCAs:

Normal Amine Mechanism (NAM): This mechanism is initiated by nucleophiles such as

primary amines. The initiator attacks the C5 carbonyl of the NCA ring, leading to the

formation of a carbamic acid intermediate that rapidly decarboxylates to generate a new
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terminal amine. This new amine can then attack another NCA monomer, propagating the

polymer chain.

Activated Monomer Mechanism (AMM): This mechanism is favored with strong, non-

nucleophilic bases as initiators. The base deprotonates the N3-proton of the NCA to form an

NCA anion. This activated monomer then acts as the nucleophile, attacking another NCA

molecule to propagate the chain.

The interplay between these two mechanisms can influence the degree of control over the

polymerization and the potential for side reactions.

Normal Amine Mechanism (NAM) Activated Monomer Mechanism (AMM)

Initiator: Primary Amine (R-NH2)

Nucleophilic attack of amine on C5 carbonyl of NCA.

Formation of a carbamic acid intermediate.

Decarboxylation to yield a new terminal amine.

Propagation: New terminal amine attacks another NCA.

Initiator: Strong, Non-nucleophilic Base (B:)

Deprotonation of N3-proton of NCA to form an NCA anion.

NCA anion acts as the nucleophile.

Attack of NCA anion on another NCA monomer.

Propagation continues via the activated monomer.

Click to download full resolution via product page

Figure 2: Simplified workflows for the Normal Amine and Activated Monomer polymerization
mechanisms.
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Experimental Protocol: Ring-Opening Polymerization
(General Procedure)
The following is a general protocol for the ROP of an NCA initiated by a primary amine.

Monomer and Initiator Preparation: The purified NCA monomer and the primary amine

initiator are dried under high vacuum to remove any residual moisture, which can interfere

with the polymerization.

Polymerization: The NCA is dissolved in a suitable anhydrous solvent (e.g., N,N-

dimethylformamide (DMF), dioxane, or dichloromethane (DCM)) under an inert atmosphere.

The primary amine initiator is then added to the solution.

Reaction Conditions: The reaction is typically stirred at room temperature for a period

ranging from several hours to a few days, depending on the reactivity of the NCA and the

desired degree of polymerization.

Termination and Precipitation: The polymerization is terminated by the addition of a non-

solvent, such as diethyl ether or methanol, which causes the polypeptide to precipitate.

Purification: The precipitated polypeptide is collected by filtration or centrifugation, washed

with the non-solvent to remove unreacted monomer and initiator, and dried under vacuum.

Quantitative Data and Controlled Polymerization
A significant breakthrough in NCA chemistry was the development of "living" polymerization

techniques, which allow for precise control over the molecular weight and polydispersity of the

resulting polypeptides. The table below summarizes some key initiator systems and their

impact on the polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA), a commonly studied

monomer.
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Initiator
System

Monom
er/Initiat
or Ratio

Solvent Time (h)
Yield
(%)

Mₙ (kDa)
(Theoret
ical)

Mₙ (kDa)
(Experi
mental)

PDI
(Mₙ/Mₙ)

n-

Hexylami

ne

50 DMF 48 >95 11.0 10.5 1.25

Co(PMe₃

)₄
100 THF 2 >98 22.0 21.8 1.05

Ni(COD)₂

/bpy
200 THF 0.5 >99 44.0 43.5 1.04

Hexamet

hyldisilaz

ane

(HMDS)

100 DCM 1 >95 22.0 22.1 1.10

Table 1: Comparison of different initiator systems for the polymerization of γ-benzyl-L-glutamate

NCA (BLG-NCA). Data is representative and compiled from various sources in the literature.

Mₙ = Number-average molecular weight; PDI = Polydispersity index.

Conclusion: An Enduring Legacy and Future
Perspectives
From their serendipitous discovery over a century ago, Leuchs' anhydrides have evolved into a

cornerstone of polypeptide synthesis. The historical progression from uncontrolled

polymerizations to highly controlled "living" systems has enabled the creation of a vast array of

complex and functional polypeptide materials. For researchers, scientists, and drug

development professionals, a thorough understanding of the historical context and the

fundamental synthetic methodologies associated with NCAs is crucial for harnessing their full

potential in the design and creation of next-generation biomaterials, therapeutics, and research

tools. The ongoing development of novel initiators and polymerization techniques promises to

further expand the scope and utility of these remarkable chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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